molecular formula C23H26ClNO2 B407964 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Cat. No.: B407964
M. Wt: 383.9g/mol
InChI Key: HXQWSPXXQBINLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound belonging to the class of acridinediones This compound is characterized by its unique structure, which includes a chlorophenyl group and multiple methyl groups attached to a hexahydroacridinedione core

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar compounds include other acridinediones and related heterocyclic compounds. For example:

In comparison, 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H26ClNO2

Molecular Weight

383.9g/mol

IUPAC Name

9-(2-chlorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C23H26ClNO2/c1-22(2)9-15-20(17(26)11-22)19(13-7-5-6-8-14(13)24)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3

InChI Key

HXQWSPXXQBINLN-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl)C(=O)C1)C

Origin of Product

United States

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